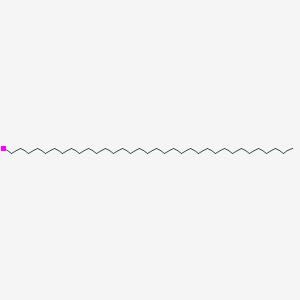

1-Iodotetratriacontane

Description

Contextualization within Halogenated Hydrocarbon Chemistry

Halogenated hydrocarbons are organic compounds in which one or more hydrogen atoms have been replaced by a halogen. google.comtestbook.com The introduction of a halogen atom imparts a significant change in the chemical and physical properties of the parent alkane. fishersci.ca In the case of 1-Iodotetratriacontane, the terminal iodine atom introduces a polar C-I bond to an otherwise nonpolar hydrocarbon chain. This functionalization makes the terminal carbon atom electrophilic and susceptible to nucleophilic substitution reactions, a common pathway for further chemical modification. byjus.com

The nomenclature of such compounds follows the IUPAC system, where the halogen is treated as a substituent on the parent alkane chain. google.comtestbook.com Thus, for a 34-carbon chain (tetratriacontane) with an iodine atom at the first position, the name is this compound. The physical properties of iodoalkanes are influenced by the long alkyl chain, leading to high boiling points and low solubility in water, but good solubility in nonpolar organic solvents. nih.gov

| Property | Value |

| Molecular Formula | C₃₄H₆₉I |

| Molecular Weight | 604.82 g/mol |

| CAS Number | 62154-85-2 |

Overview of Research Trajectories for Very Long Chain Aliphatic Compounds

Research into very long chain aliphatic compounds, including those with more than 22 carbon atoms, is driven by their relevance to biological systems and materials science. nih.gov In nature, very long-chain fatty acids are crucial components of cell membranes and play roles in various physiological processes. nih.gov From a materials perspective, these long chains are fundamental building blocks of polymers like polyethylene (B3416737). rsc.org

A significant research trajectory involves the precise synthesis of long-chain functionalized alkanes to serve as model systems for understanding the behavior of more complex macromolecules. rsc.org By studying well-defined, monodisperse compounds like this compound, researchers can gain insights into how the introduction of a functional group at a specific site on a long hydrocarbon chain affects its packing, crystallinity, and reactivity. This knowledge is crucial for the development of new polymer materials with tailored properties.

Fundamental Academic Challenges in Synthesizing and Manipulating Polyethylene-Derived Structures

Polyethylene is a commodity plastic valued for its chemical inertness and mechanical properties. byjus.com However, this same inertness presents a significant challenge for its chemical modification and functionalization. byjus.com The lack of functional groups on the polyethylene backbone makes it difficult to introduce new chemical moieties that could enhance its properties or enable its degradation and recycling.

The synthesis of well-defined, functionalized long-chain alkanes like this compound provides a bottom-up approach to modeling functionalized polyethylene. The challenges in synthesizing these molecules mirror the difficulties in post-polymerization functionalization of polyethylene. These challenges include:

Low Reactivity of Precursors: The long, nonpolar alkyl chains can hinder the reactivity of terminal functional groups.

Purification: The high molecular weight and waxy nature of these compounds make them difficult to purify by conventional methods like distillation.

Characterization: The low solubility of these compounds in many common solvents can complicate their analysis by techniques such as NMR spectroscopy.

A common synthetic route to long-chain 1-iodoalkanes is the Finkelstein reaction, which involves the treatment of a corresponding 1-bromoalkane or 1-chloroalkane with sodium iodide in a suitable solvent like acetone (B3395972). This nucleophilic substitution reaction is an effective method for introducing the iodine atom. Another approach involves the conversion of a terminal alcohol, such as 1-tetratriacontanol (B121377), into a good leaving group (e.g., a tosylate) followed by substitution with iodide.

| Precursor Compound | Reaction Type | Product |

| 1-Bromotetratriacontane | Finkelstein Reaction | This compound |

| 1-Tetratriacontanol | Tosylation and Nucleophilic Substitution | This compound |

Properties

IUPAC Name |

1-iodotetratriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H69I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h2-34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIBUPLNPOHBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H69I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314372 | |

| Record name | 1-Iodotetratriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62154-85-2 | |

| Record name | 1-Iodotetratriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62154-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodotetratriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Iodotetratriacontane and Analogues

Regiospecific Iodination Strategies for Ultra-Long Chain Alkanes

Achieving terminal selectivity (1-iodination) on a long alkane chain like tetratriacontane (B80029) is a significant synthetic hurdle. Direct iodination often leads to a mixture of isomers and is complicated by the reversible nature of the reaction. unacademy.comquora.com Consequently, indirect and highly specific methods are generally preferred.

Direct iodination of alkanes using molecular iodine is challenging because the initiation and propagation steps are often endothermic. lookchem.com Furthermore, the hydrogen iodide (HI) byproduct is a strong reducing agent that can convert the iodoalkane product back to the starting alkane, making the reaction reversible. lookchem.comyoutube.com To overcome these limitations, radical-mediated pathways that operate under milder conditions have been developed.

One approach involves the in situ generation of reactive iodinating species. For instance, tert-butyl hypoiodite (B1233010), generated from iodine and sodium tert-butoxide, can achieve the iodination of hydrocarbons. researchgate.net This method provides a metal-free process for direct iodination. researchgate.net Another significant advancement is the use of N-iodoamides, which can perform direct C-H bond iodination on various alkanes, representing a version of the Wohl-Ziegler reaction for iodination. researchgate.net These reactions are often initiated photochemically or with a radical initiator to generate the necessary carbon-centered radical, which is then trapped by an iodine source. nih.govmanac-inc.co.jp

| Radical Initiator/System | Iodine Source | General Substrate | Key Features |

| Light Irradiation (390 nm) / [nBu4N]Cl | I₂ | Alkanes (e.g., methane, cyclohexane) | Aerobic, catalytic system. researchgate.net |

| N-Hydroxyphthalimide (NHPI) | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Benzylic Hydrocarbons | Radical initiator-catalyzed system. lookchem.com |

| tert-butoxide | I₂ | Hydrocarbons | Forms tert-butyl hypoiodite in situ. researchgate.net |

| N-Iodoamide | N-Iodoamide | Cyclic and Acyclic Alkanes | First use of N-iodoamide for C-H iodination. researchgate.net |

This table presents examples of radical-mediated iodination systems and their key characteristics as found in the literature.

Organometallic chemistry provides powerful tools for the high-purity synthesis of iodoalkanes, often through indirect routes that offer excellent regioselectivity. A common and reliable strategy involves the preparation of an organometallic intermediate from a pre-functionalized long-chain starting material.

For example, a terminal chloro- or bromoalkane can be converted into a Grignard reagent. manac-inc.co.jp This organometallic species can then react with molecular iodine in an indirect halogen-iodine exchange reaction to yield the desired 1-iodoalkane with high purity. manac-inc.co.jp While this method is effective, it can be costly, limiting its application to the synthesis of specialized iodine compounds. manac-inc.co.jp The underlying principle of these reactions often involves oxidative addition and reductive elimination steps at a metal center. tmv.ac.in

A robust and highly regioselective pathway to 1-iodotetratriacontane begins with a readily available ultra-long chain carboxylic acid, such as tetratriacontanoic acid, or its corresponding ester. This multi-step approach ensures the iodine is placed exclusively at the terminal position.

The process involves two key transformations:

Reduction of the Ester: The long-chain fatty acid ester is first reduced to the corresponding primary alcohol, 1-tetratriacontanol (B121377). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, converting the ester into two alcohols—one from the acyl group (the desired 1-tetratriacontanol) and one from the alkoxy group. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce esters. libretexts.org

Conversion of Alcohol to Iodide: The resulting 1-tetratriacontanol is then converted to this compound. This can be achieved by reaction with hydroiodic acid (HI). unacademy.com A more common and efficient laboratory method is the Finkelstein reaction , where a 1-chloro or 1-bromoalkane (prepared from the alcohol) is heated with sodium iodide in a polar aprotic solvent like acetone (B3395972). unacademy.commanac-inc.co.jp The precipitation of sodium chloride or sodium bromide in acetone drives the equilibrium toward the formation of the iodoalkane. youtube.com

| Reaction Step | Reagents | Intermediate/Product | Reaction Type |

| Esterification | Tetratriacontanoic Acid + Alcohol (e.g., Methanol) | Methyl Tetratriacontanoate | Fischer Esterification |

| Reduction | Methyl Tetratriacontanoate + LiAlH₄ | 1-Tetratriacontanol | Hydride Reduction libretexts.org |

| Halogenation (optional) | 1-Tetratriacontanol + SOCl₂ or PBr₃ | 1-Chlorotetratriacontane or 1-Bromotetratriacontane | Nucleophilic Substitution |

| Iodination | 1-Chlorotetratriacontane + NaI in Acetone | This compound | Finkelstein Reaction unacademy.commanac-inc.co.jp |

This table outlines a typical multi-step synthesis of this compound starting from the corresponding carboxylic acid.

Challenges in High Purity Synthesis of Homologous Long-Chain Alkanes

The synthesis of high-purity this compound is complicated by several factors inherent to long-chain aliphatic compounds:

Inertness of C-H Bonds: Alkanes lack functional groups, making their C-H bonds difficult to activate selectively. researchgate.net Direct halogenation often requires harsh conditions, which can lead to side reactions and reduced purity. manac-inc.co.jp

Reversibility of Iodination: As mentioned, the HI formed during direct iodination is a potent reducing agent that can revert the product back to the starting material, lowering the yield. quora.comyoutube.com This equilibrium issue necessitates the use of an oxidizing agent (e.g., HIO₃, HNO₃) to remove HI as it forms, which adds complexity to the purification process. unacademy.comquora.com

Product Instability: Iodoalkanes are generally less stable than their chloro- and bromo- counterparts and can be sensitive to heat and light, which can cleave the weak C-I bond. lookchem.commanac-inc.co.jp

Purification Difficulties: The physical properties (e.g., boiling point, solubility) of homologous long-chain alkanes (e.g., C33, C34, C35) are very similar. If the starting materials are not perfectly pure, separating this compound from closely related impurities by standard methods like distillation or chromatography can be exceptionally difficult.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpaperpublications.org The synthesis of this compound can be evaluated and improved using these principles, which include maximizing atom economy, using safer solvents, employing catalytic reagents, and preventing waste. researchgate.netnih.gov The "E-factor," which measures the mass of waste per mass of product, is a simple metric for assessing the environmental impact of a synthetic route. nih.gov

Applying green chemistry principles to the synthesis of long-chain iodoalkanes focuses on minimizing solvent use and replacing stoichiometric reagents with catalytic alternatives. paperpublications.orgpnas.org

Solvent-Free Reactions: Performing reactions without a solvent, or in the solid state, can significantly reduce pollution, lower costs, and simplify processing. cmu.edumdpi.com While challenging for ultra-long chain alkanes due to their solid nature and potential for low reactivity, grinding solid reactants together can sometimes facilitate reactions. cmu.edu

Catalytic Systems: The use of catalysts is superior to stoichiometric reagents as it reduces waste and can enable reactions under milder conditions. paperpublications.org For iodination, several catalytic approaches have been explored:

Photocatalysis: Visible-light-driven reactions have emerged as a powerful method for halogenation, offering high efficiency under mild conditions. mdpi.com For example, heterogeneous catalysts like Cu-MnO have been used for the halogenation of aromatic C-H bonds under visible light. mdpi.com

Phase-Transfer Catalysis: Catalysts such as tetrabutylammonium (B224687) chloride ([nBu4N]Cl) have been shown to facilitate the aerobic iodination of alkanes, allowing the reaction to proceed under milder conditions. researchgate.net

Acid/Base Catalysis: The iodination of some functional groups can be catalyzed by simple and inexpensive acids or bases, avoiding the need for metal catalysts. For instance, the iodination of terminal alkynes with N-iodosuccinimide can be efficiently catalyzed by weak bases like potassium carbonate. mdpi.com

The development of such catalytic and solvent-minimized systems is crucial for the sustainable production of this compound and its analogues.

Atom Economy Considerations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste. primescholars.comscranton.edu In the synthesis of this compound and its long-chain analogues, atom economy is a critical factor for evaluating the sustainability and efficiency of different synthetic routes. jocpr.com

Traditional methods for synthesizing 1-iodoalkanes, such as the Finkelstein reaction, often exhibit lower atom economy. wikipedia.orgrsc.org This reaction typically involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an excess of an iodide salt like sodium iodide in a solvent such as acetone. iitk.ac.inorganic-chemistry.org While effective, the reaction generates a stoichiometric amount of a salt byproduct (e.g., sodium chloride or sodium bromide), which is considered waste. wikipedia.org

For the synthesis of this compound from 1-bromotetratriacontane, the Finkelstein reaction proceeds as follows:

C34H69Br + NaI → C34H69I + NaBr

The atom economy for this reaction can be calculated using the molecular weights of the reactants and the desired product.

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

This calculation reveals that a significant portion of the reactant mass is converted into a byproduct, highlighting the inherent inefficiency of this method from an atom economy perspective.

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role |

| 1-Bromotetratriacontane | C34H69Br | 557.82 | Reactant |

| Sodium Iodide | NaI | 149.89 | Reactant |

| This compound | C34H69I | 604.82 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Atom Economy | 85.5% |

In contrast, modern synthetic strategies aim to improve atom economy by minimizing or eliminating the formation of byproducts. nih.govnwnu.edu.cn One of the most promising approaches for the synthesis of this compound is the direct iodination of the parent alkane, tetratriacontane. researchgate.netmanac-inc.co.jp This method involves the direct functionalization of a C-H bond, which would ideally only produce a minimal byproduct like water or hydrogen gas, depending on the specific reagents used.

A hypothetical direct iodination reaction could be represented as:

C34H70 + I2 → C34H69I + HI

While this specific reaction is challenging due to the low reactivity of elemental iodine and the reversibility of the reaction, various catalytic and mediated approaches are under investigation. researchgate.netmanac-inc.co.jp These include using a sacrificial oxidant to remove the hydrogen iodide (HI) as it forms, or employing photocatalytic methods to generate alkyl radicals that can then react with an iodine source. mdpi.com The development of effective catalysts is crucial for making direct C-H iodination a viable and atom-economical alternative. walshmedicalmedia.comnih.gov

The table below compares the theoretical atom economy of the Finkelstein reaction with an idealized direct iodination route using an oxidant that results in the formation of water.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Finkelstein Reaction | 1-Bromotetratriacontane, Sodium Iodide | This compound | Sodium Bromide | 85.5% |

| Idealized Direct Iodination | Tetratriacontane, Iodine, Oxidant (e.g., H2O2) | This compound | Water | >95% |

The pursuit of higher atom economy in the synthesis of this compound and its analogues is a key objective in sustainable chemistry. jocpr.commdpi.com By focusing on catalytic C-H activation and other advanced methodologies, researchers aim to develop synthetic pathways that are not only efficient in terms of yield but also minimize waste, thereby reducing the environmental impact of producing these valuable long-chain iodoalkanes. nih.gov

Mechanistic Organic Chemistry of Terminal Iodoalkanes: Insights from 1 Iodotetratriacontane

Elimination Reactions (E1 and E2) for Long-Chain Alkene Formation

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes, a process known as dehydrohalogenation. byjus.com These reactions often compete with nucleophilic substitutions. byjus.com The two primary mechanisms are the unimolecular elimination (E1) and the bimolecular elimination (E2). iitk.ac.in

The E2 mechanism is a single, concerted step where a base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. byjus.comiitk.ac.in The rate of an E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics). byjus.comyoutube.com This pathway is favored by strong, sterically hindered bases (like potassium t-butoxide) and higher temperatures. masterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. msu.eduiitk.ac.in In the second step, a weak base removes a β-proton to form the alkene. msu.edu The rate depends only on the substrate concentration (first-order kinetics). byjus.com E1 reactions are favored by conditions that stabilize carbocations (tertiary substrates), the use of weak bases, and polar protic solvents. iitk.ac.in

For 1-iodotetratriacontane, a primary alkyl halide, the E2 pathway is the dominant elimination mechanism because the E1 pathway would require the formation of a highly unstable primary carbocation. msu.edu The reaction of this compound with a strong, bulky base like potassium t-butoxide would lead to the formation of tetratriacont-1-ene. The use of a strong, but less hindered base like sodium ethoxide might result in a mixture of the SN2 substitution product and the E2 elimination product, with the elimination product being favored by higher temperatures. masterorganicchemistry.com

Radical Reactions and Their Application in C-C Bond Formation

The relatively weak C-I bond in iodoalkanes allows for homolytic cleavage to generate alkyl radicals under thermal or photochemical conditions, or through the action of a radical initiator. researchgate.netnih.gov These alkyl radicals are valuable intermediates for forming new carbon-carbon bonds.

Visible-light-driven photoredox catalysis has emerged as a powerful method for generating alkyl radicals from alkyl iodides. researchgate.net In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the iodoalkane, generating an alkyl radical. This radical can then participate in a variety of C-C bond-forming reactions. For instance, alkyl radicals generated from iodoalkanes can be coupled with alkynyl bromides or other electrophiles in the presence of a transition metal co-catalyst, such as nickel. researchgate.netresearchgate.net Another important application is in radical carbonylation, where an alkyl radical reacts with carbon monoxide (CO) to form an acyl radical. acs.org This intermediate can be trapped by various reagents, leading to the synthesis of ketones, esters, and other carbonyl compounds. acs.orgacs.org These methods allow for the extension of the carbon chain or the introduction of complex functionality at the terminus of a long-chain alkane like this compound.

Role of the Terminal Iodine in Functional Group Interconversions

The terminal iodine atom in this compound serves as a versatile handle for a wide range of functional group interconversions, making it a key synthetic intermediate. americanchemicalsuppliers.com The high reactivity of the C-I bond in nucleophilic substitution reactions allows for its facile replacement by a variety of nucleophiles.

Common transformations include:

Synthesis of Alcohols: Hydrolysis with aqueous sodium or potassium hydroxide (B78521) (NaOH or KOH) yields the corresponding long-chain alcohol, 1-tetratriacontanol (B121377). savemyexams.comsavemyexams.comsavemyexams.com

Synthesis of Nitriles: Reaction with potassium cyanide (KCN) in an ethanolic solution replaces the iodine with a nitrile group (-CN). savemyexams.comsavemyexams.com This is a particularly useful reaction as it extends the carbon chain by one atom and the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. savemyexams.comsavemyexams.com

Synthesis of Amines: Treatment with excess ammonia (B1221849) (NH₃) in ethanol (B145695) under heat and pressure results in the formation of the primary amine, tetratriacontylamine. savemyexams.comsavemyexams.com

Synthesis of Other Halides: The iodide can be converted to other halides, for example through one-pot reductive iodination followed by transformation to alkyl chlorides or fluorides. organic-chemistry.org

Synthesis of Alkynes: Elimination reactions can be used to form terminal alkynes, which are themselves versatile building blocks in organic synthesis. wikipedia.org

These transformations highlight the role of this compound as a precursor for synthesizing a variety of terminally-functionalized long-chain alkanes, which are of interest in materials science and as biochemicals. americanchemicalsuppliers.com

| Reagent(s) | Product Functional Group | Reaction Type |

| NaOH (aq) or H₂O | Alcohol (-OH) | SN2 (Hydrolysis) savemyexams.comsavemyexams.com |

| KCN in ethanol | Nitrile (-C≡N) | SN2 savemyexams.comsavemyexams.com |

| Excess NH₃ in ethanol | Primary Amine (-NH₂) | SN2 savemyexams.comsavemyexams.com |

| Strong, bulky base (e.g., KOtBu) | Alkene (-CH=CH₂) | E2 masterorganicchemistry.com |

| Mg, then electrophile | Grignard-derived products | Grignard Formation wikipedia.org |

| Radical initiator/photocatalyst + coupling partner | New C-C bonds | Radical Coupling researchgate.netresearchgate.net |

Applications of 1 Iodotetratriacontane in Advanced Materials Science and Chemical Synthesis

Precursor in Precision Polymer Synthesis

The carbon-iodine bond in 1-Iodotetratriacontane is relatively weak, making it a suitable initiator for various controlled polymerization reactions. This allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and specific end-group functionalities, which are crucial for high-performance material applications.

Controlled Radical Polymerization (e.g., RAFT, ATRP) Initiators

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling precise control over the polymer structure. resolvemass.ca this compound is an ideal candidate for an initiator in several CRP methods, most notably Atom Transfer Radical Polymerization (ATRP).

In Atom Transfer Radical Polymerization (ATRP) , a transition metal catalyst (commonly copper-based) facilitates a reversible redox process that activates and deactivates the growing polymer chains. resolvemass.ca An alkyl halide, such as this compound, can serve as the initiator. The process begins with the abstraction of the iodine atom by the metal catalyst complex, generating a carbon-centered radical from the tetratriacontane (B80029) chain. This radical then initiates the polymerization of monomers like styrenes or (meth)acrylates. The key to ATRP's control is the reversible deactivation step, where the halogen is transferred back to the propagating polymer chain, returning it to a dormant state. nih.govresearchgate.net This cycle of activation and deactivation ensures that all polymer chains grow at a similar rate, leading to polymers with predictable molecular weights and narrow molecular weight distributions. cmu.edu The use of this compound as an initiator would result in a polymer chain with a long C34 alkyl group at one end, significantly influencing the polymer's properties, such as its solubility, thermal behavior, and self-assembly characteristics.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another powerful CRP method that relies on a chain transfer agent (CTA) to mediate the polymerization. nih.gov While this compound is not a direct RAFT agent, it can be used to synthesize specialized initiators or macro-initiators that are subsequently used in RAFT processes. tcichemicals.com Both ATRP and RAFT are lauded for their ability to produce well-defined polymers from a wide range of monomers. resolvemass.catcichemicals.com

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain-Transfer (RAFT) |

|---|---|---|

| Key Component | Metal Catalyst and Alkyl Halide Initiator (e.g., this compound) | Chain Transfer Agent (CTA) and Radical Initiator |

| Mechanism | Reversible redox process activating/deactivating polymer chains. resolvemass.ca | Reversible addition-fragmentation process. nih.gov |

| Role of this compound | Directly used as an initiator to start polymer chain growth. | Used as a precursor to synthesize a macro-initiator or specialized CTA. |

| Advantages | Excellent control over polymer architecture, especially for block copolymers. resolvemass.ca | Broad monomer compatibility, metal-free products. resolvemass.ca |

Synthesis of Graft and Block Copolymers

Block and graft copolymers are macromolecules composed of two or more distinct polymer segments linked together. These materials are of great interest because they can combine the properties of their constituent homopolymers and often self-assemble into ordered nanostructures.

Graft Copolymers: In a similar fashion, "grafting-from" techniques can be employed. A polymer backbone can be synthesized to contain multiple pendant iodo-alkyl groups, derived from a monomer functionalized with a group similar to this compound. These iodide sites along the main chain can then simultaneously initiate the growth of new polymer chains, creating a brush-like or graft copolymer architecture. fudan.edu.cnpsu.edu The long tetratriacontane chains would act as spacers or hydrophobic modifiers within the complex polymer structure.

Role in Surface Functionalization and Self-Assembled Monolayers (SAMs)

The modification of material surfaces is critical for applications in electronics, biotechnology, and coatings. This compound is an excellent molecule for this purpose due to its long alkyl chain and reactive iodide headgroup, enabling the formation of dense, ordered molecular layers.

Formation of Ordered Alkyl Chains on Substrates

This compound can be used to form self-assembled monolayers (SAMs) on various substrates. SAMs are highly organized molecular assemblies that form spontaneously on a surface. mdpi.com While alkanethiols on gold are the most studied SAM system, alkyl halides can be used to functionalize oxide surfaces (e.g., silicon dioxide, indium tin oxide) or other reactive surfaces. rsc.org

The process involves the chemical reaction of the iodide headgroup with the substrate, anchoring the molecule to the surface. Once anchored, the long tetratriacontane chains align themselves adjacent to one another, driven by van der Waals interactions. Due to the significant length of the C34 chain, these interactions are very strong, leading to the formation of a dense, highly ordered, and quasi-crystalline monolayer. This high degree of order is a direct result of the collective interactions among the long alkyl chains.

Tailoring Surface Properties for Specific Interactions

The formation of a SAM from this compound fundamentally alters the properties of the substrate's surface. science.gov This ability to precisely control surface chemistry is crucial for designing materials with specific functionalities. digitellinc.com

Wettability: The exposed end of the SAM would be a layer of methyl groups from the end of the tetratriacontane chains, creating a highly non-polar and hydrophobic surface. This can be used to create water-repellent coatings.

Adhesion and Lubrication: The dense alkyl layer can act as a lubricant, reducing friction between surfaces. Conversely, the terminal iodide group can be further modified before or after assembly to introduce other functional groups, thereby tuning adhesion properties.

Biocompatibility: Surfaces can be functionalized to either resist or promote biological interactions. A tightly packed alkyl chain layer can prevent the non-specific adsorption of proteins, which is a critical step in creating biocompatible medical implants. nih.gov

| Surface Property | Effect of this compound Monolayer | Potential Application |

|---|---|---|

| Wettability | Creates a highly hydrophobic surface. | Water-repellent coatings, microfluidic devices. researchgate.net |

| Friction | Reduces surface friction. | Molecular lubricants. |

| Bio-adhesion | Resists non-specific protein adsorption. | Biocompatible coatings for medical implants. nih.gov |

| Chemical Reactivity | Provides a chemically inert surface or a platform for further functionalization. | Sensors, patterned surfaces. |

Building Block in Supramolecular Chemistry and Nanostructure Fabrication

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound is a valuable building block in this field for creating self-assembling systems and fabricating nanostructures. rsc.org

The core principle relies on modifying this compound to create an "amphiphile"—a molecule with distinct hydrophilic (water-loving) and hydrophobic (water-fearing) parts. The tetratriacontane chain serves as the hydrophobic tail. The iodide group can be easily substituted (via nucleophilic substitution) with a polar head group, such as a quaternary ammonium (B1175870) salt, a carboxylate, or a polyethylene (B3416737) glycol chain.

Once synthesized, these amphiphilic molecules, when placed in a selective solvent like water, will spontaneously self-assemble to minimize the unfavorable contact between the hydrophobic tails and the water. This assembly process can lead to a variety of well-defined nanostructures: mdpi.com

Micelles: Spherical aggregates with the hydrophobic tails in the core and the hydrophilic heads on the surface.

Vesicles (or Liposomes): Hollow spheres with a bilayer membrane, encapsulating a volume of the solvent.

Nanorods and Nanotubes: Elongated, cylindrical structures.

The very long C34 chain of this compound would lead to structures with thick, highly ordered, and stable hydrophobic domains due to the strong van der Waals forces. These self-assembled structures are foundational for applications in drug delivery, nanotechnology, and the creation of complex, functional materials from the bottom up. nih.govmit.edu

Design of Molecular Wires and Organic Semiconductors

The field of molecular electronics envisions the use of single molecules or small groups of molecules as fundamental components in electronic devices. youtube.com Long-chain molecules like this compound are of interest in this area for the creation of molecular wires, which are proposed to replace traditional metal and silicon-based wires in semiconductor devices. nih.gov

The design of molecular wires often involves π-conjugated systems to facilitate charge transport. sciencedaily.com While the saturated alkyl chain of this compound is not intrinsically conductive, it can be chemically modified. The terminal iodine atom provides a reactive site for coupling with conductive molecular units. For instance, through reactions like Sonogashira or Heck coupling, the iodo- group can be replaced with conjugated systems, effectively attaching a conductive "head" to the long, insulating alkyl "tail".

This molecular structure is particularly relevant for the development of organic semiconductors. The long alkyl chain can influence the molecular packing and morphology of the semiconductor films. rsc.org In organic field-effect transistors (OFETs), for example, the orientation and crystallinity of the organic semiconductor layer are critical for achieving high charge carrier mobility. doi.org The tetratriacontyl chain of this compound can be used to control the self-assembly of these materials, promoting favorable packing arrangements for efficient charge transport. rsc.org Research on two-dimensional Sn-based perovskite semiconductors has shown that even minor changes in the alkyl chain length of organic cations can significantly impact the crystal structure and charge carrier mobility. youtube.comlongdom.org

Table 1: Potential Role of this compound in Organic Semiconductor Design

| Feature | Role of the Tetratriacontyl Chain | Potential Impact on Device Performance |

| Molecular Packing | Directs the self-assembly and orientation of semiconductor molecules. | Can enhance charge carrier mobility by promoting ordered crystal structures. |

| Solubility | Increases solubility in organic solvents for solution-based processing. | Facilitates the fabrication of thin films for electronic devices. |

| Insulating Barrier | Can act as an insulating component in molecular heterostructures. | Enables the design of molecular diodes and transistors. |

This table is based on established principles of organic semiconductor design and the known behavior of long-chain alkyl groups in these systems.

Assembly of Long-Chain Organic Nanostructures

The ability of molecules to spontaneously organize into well-defined structures, a process known as self-assembly, is a cornerstone of nanotechnology. nih.gov Long-chain alkanes and their derivatives are exemplary molecules for forming self-assembled monolayers (SAMs) on various substrates. researchgate.net this compound, with its long alkyl chain, is an ideal candidate for forming highly ordered SAMs.

When deposited on a suitable substrate, such as gold, the iodine atom can act as a headgroup that chemisorbs to the surface, although thiols are more commonly used for this purpose. researchgate.net Alternatively, the iodo- group can be readily converted to a thiol or other functional group that has a strong affinity for the substrate. The long tetratriacontyl chains then align themselves due to van der Waals interactions, forming a dense and well-ordered monolayer. chemrxiv.org

These long-chain organic nanostructures have a variety of potential applications. They can be used to modify the surface properties of materials, for instance, to create hydrophobic or corrosion-resistant coatings. researchgate.net In the context of nanoelectronics, these SAMs can serve as ultrathin insulating layers or as templates for the directed assembly of other nanoscale components. chemrxiv.org The precise thickness and high degree of order in SAMs formed from long-chain molecules like this compound are critical for these applications. nih.gov

Table 2: Characteristics of Self-Assembled Monolayers from Long-Chain Alkyl Precursors

| Property | Description | Relevance of this compound |

| Order and Packing | Molecules align in a crystalline or quasi-crystalline arrangement. | The 34-carbon chain promotes strong van der Waals forces, leading to highly ordered films. |

| Thickness | Monolayer thickness is determined by the length of the alkyl chain. | The long chain allows for the creation of relatively thick and robust monolayers. |

| Surface Functionality | The terminal group of the molecule dictates the surface chemistry. | The iodine atom can be retained or modified to present a desired chemical functionality at the surface. |

This table is based on the well-documented properties of self-assembled monolayers of long-chain alkanes and their derivatives.

Intermediate in the Synthesis of Functionalized Waxes and Lubricants

Beyond its applications in materials science, this compound is a valuable intermediate in the synthesis of specialized long-chain organic molecules, such as functionalized waxes and high-performance lubricants. researchgate.net The reactivity of the carbon-iodine bond makes it a versatile handle for introducing a wide array of functional groups.

Functionalized waxes, which are esters of long-chain alcohols and fatty acids, have numerous industrial applications. This compound can be a precursor to the required long-chain alcohols. For example, hydrolysis of this compound can yield tetratriacontanol, which can then be esterified to produce a synthetic wax.

In the field of lubrication, there is a continuous demand for additives that can enhance the performance of base oils. Long-chain organic molecules can act as friction modifiers and anti-wear agents. The long alkyl chain of this compound provides the necessary oleophilicity to ensure good solubility in lubricant base oils. The terminal iodine can be replaced with polar functional groups, such as amines or esters, which can adsorb onto metal surfaces and form a protective boundary film. This film reduces friction and prevents wear between moving parts. The synthesis of such lubricant additives often involves the nucleophilic substitution of the iodide by a suitable functional group.

Table 3: Synthetic Utility of this compound

| Target Molecule Class | Synthetic Transformation | Key Role of this compound |

| Functionalized Waxes | Hydrolysis to alcohol, followed by esterification. | Provides the long-chain alcohol component. |

| Lubricant Additives | Nucleophilic substitution with polar functional groups. | Serves as a long-chain alkyl scaffold for introducing desired functionality. |

| Complex Organic Molecules | Grignard reaction or other organometallic coupling reactions. | Acts as an electrophilic building block for carbon-carbon bond formation. |

This table outlines synthetic pathways where long-chain alkyl iodides are commonly employed as intermediates.

Future Research Directions and Emerging Paradigms for 1 Iodotetratriacontane in Academic Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of high-molecular-weight compounds like 1-Iodotetratriacontane are often hampered by challenges such as poor solubility, slow reaction rates, and difficult purification. Integrating its chemistry with continuous flow systems and automated platforms presents a significant opportunity to overcome these limitations.

Flow chemistry offers superior control over reaction parameters, including temperature, pressure, and residence time, which is particularly beneficial for managing the exothermic nature of certain reactions and improving safety. flinders.edu.au For the synthesis of this compound, a flow process could enable precise control over the iodination of tetratriacontanol, potentially increasing yield and purity while minimizing side reactions. Furthermore, multi-step continuous-flow systems can telescope reactions, where the crude output from one step is directly used as the input for the next, streamlining the synthesis of complex derivatives. flinders.edu.auacs.org

Automated synthesis platforms, often coupled with artificial intelligence, can rapidly screen reaction conditions and build libraries of related long-chain molecules. illinois.edu Such platforms could systematically vary the chain length or introduce different functional groups onto the tetratriacontane (B80029) backbone, accelerating the discovery of new materials with tailored properties. illinois.edu Researchers have demonstrated that automated synthesis is a game-changer in discovering structure-function relationships, a principle directly applicable to creating novel organic electronic materials from long-chain precursors. illinois.eduillinois.edu

Exploration of Bio-Inspired Synthetic Routes

Nature provides a masterclass in the efficient synthesis of complex, long-chain molecules. Exploring bio-inspired and biomimetic routes for the synthesis of this compound and its precursors is a promising frontier. researchgate.net This approach can lead to more sustainable and efficient chemical processes.

One avenue involves mimicking the action of fatty acid synthases, enzymes that build long alkyl chains from simple precursors. While challenging, developing synthetic catalysts that can perform iterative chain-growth reactions could provide a novel and highly controlled method for producing the C34 backbone. Another bio-inspired strategy focuses on halogenase enzymes, which can introduce halogen atoms onto specific positions of a molecule with remarkable selectivity. Research into stabilizing reactive intermediates, such as sulfenyl iodides within metal-organic frameworks, conceptually mimics the spatial isolation provided by enzyme scaffolds, suggesting pathways to control challenging iodination reactions. rsc.org The ultimate goal of such research would be to engineer microorganisms to produce this compound directly from renewable feedstocks.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for process optimization. Advanced, in-situ spectroscopic techniques are powerful tools for real-time monitoring of reactions involving this compound. mt.com Probes such as Fourier-transform infrared (FTIR) and Raman spectrometers can be directly inserted into a reaction vessel to track the concentration of reactants, intermediates, and products without the need for sampling. researchgate.netmdpi.com

For the synthesis of this compound from its corresponding alcohol, in-situ FTIR could monitor the disappearance of the O-H stretch and the appearance of the C-I bond, providing precise data on reaction completion. mdpi.com Similarly, when using this compound in subsequent reactions, such as cross-coupling or substitution, real-time monitoring allows for the immediate adjustment of conditions to optimize yield and minimize byproduct formation. acs.org This approach is particularly valuable for identifying transient or labile intermediates that would be impossible to detect with traditional offline analysis. spectroscopyonline.com

Development of Novel Catalytic Systems for Derivatization

The iodine atom in this compound makes it an ideal substrate for a wide range of catalytic cross-coupling and functionalization reactions. However, the long, sterically demanding, and relatively inert alkyl chain presents unique challenges. Future research will focus on developing novel catalytic systems specifically designed for the efficient derivatization of long-chain alkyl halides.

This includes creating more active and robust palladium, nickel, or copper catalysts for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the attachment of aryl, alkynyl, and amino groups to the end of the tetratriacontane chain. Another critical area is the catalytic functionalization of the alkane chain itself. technion.ac.il While extremely challenging due to the strength of C-H bonds, catalysts that can selectively activate and functionalize a specific C-H bond along the chain would open up unprecedented opportunities for creating complex, multi-functionalized long-chain molecules. technion.ac.il Research into platinum-based catalysts for the transfer dehydrogenation of long-chain alkanes could also provide a pathway to introduce unsaturation, a valuable functional handle. rsc.org

Computational Design of Next-Generation Long-Chain Functional Molecules

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery. diva-portal.org By simulating the behavior of molecules in silico, researchers can predict their properties and guide synthetic efforts toward the most promising candidates. acs.org

For this compound, molecular dynamics (MD) simulations can be used to understand its conformational dynamics, aggregation behavior, and interactions with other molecules or surfaces. Coarse-grained models are particularly useful for studying the melting behavior and phase transitions of long-chain alkanes, providing insights relevant to material processing. mdpi.com Quantum mechanical methods, such as Density Functional Theory (DFT), can predict spectroscopic properties and reaction pathways, aiding in the interpretation of experimental data and the design of new catalysts. illinois.edu This computational-first approach allows for the rational design of next-generation functional molecules based on the this compound scaffold, such as novel surfactants, lubricants, or components for self-assembled monolayers, before significant resources are committed to their synthesis. researchgate.net

Q & A

Q. How can researchers design controlled experiments to isolate the effects of chain length vs. iodine substitution in this compound’s properties?

- Methodological Answer : Synthesize a homologous series (C-C) with/without iodine. Use multivariate regression to separate chain length contributions (e.g., logP) from electronic effects (Hammett constants) .

Ethical & Methodological Rigor

Q. What protocols ensure ethical data reporting for studies involving this compound’s toxicity?

Q. How should researchers address reproducibility failures in this compound’s catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.